1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
CAS No.: 883538-73-6
Cat. No.: VC2518236
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883538-73-6 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13N3O3/c1-3-18-10-7-5-4-6-9(10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) |
| Standard InChI Key | RWBSJSOLKFXQGX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C |
| Canonical SMILES | CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
1-(2-Ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid is a substituted triazole compound containing three key structural components: a 1,2,3-triazole heterocyclic core, a 2-ethoxy-phenyl substituent at the N1 position, and a carboxylic acid group at the C4 position. Additionally, it features a methyl group at the C5 position of the triazole ring. This compound belongs to the important class of five-membered nitrogenated heterocyclic compounds that have garnered significant attention for their diverse biological activities .
The compound is officially registered in chemical databases with the following identification parameters:
| Parameter | Value |
|---|---|
| PubChem CID | 6494331 |
| CAS Number | 883538-73-6 |
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
| Creation Date in Database | April 30, 2006 |
| Last Database Modification | February 22, 2025 |
Table 1: Chemical identification parameters of 1-(2-Ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid
The compound has several synonyms in chemical literature, including 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid, and 1-(2-ethoxyphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid .
Physical and Chemical Characteristics
The compound's chemical reactivity is primarily governed by its functional groups. The carboxylic acid moiety can participate in acid-base reactions, esterification, and amidation. The triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor and potentially coordinate with metal ions. The ethoxy group on the phenyl ring contributes to the compound's lipophilicity and may influence its membrane permeability in biological systems.
Synthesis Methods
Specific Synthetic Pathways
For the synthesis of structurally related 1-(4-ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid (the 4-ethoxy isomer rather than the 2-ethoxy compound), a multi-step synthesis has been reported:
| Step | Reagents/Conditions | Process |
|---|---|---|
| 1.1 | NaNO₂; HCl / 0-5°C | Diazotization |
| 1.2 | NaN₃ / 0-5°C | Azide formation |
| 2.1 | EtONa / ethanol | Cyclization |
Table 2: Synthesis steps for 1-(4-ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid
This synthesis route begins with phenetidine (p-ethoxyaniline) as the starting material . An analogous approach could potentially be employed for the 2-ethoxy isomer by starting with o-phenetidine (2-ethoxyaniline).
Another relevant synthetic approach documented for similar 1,2,3-triazole compounds involves:
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Condensing ethyl 2-diazoacetoacetate with arylsulfonylhydrazides
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Formation of diazo-hydrazone intermediates
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1,5-electrocyclization to yield the desired 1,2,3-triazole derivatives
Additionally, the synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid from azidobenzene and ethyl acetylacetate provides another potential synthetic pathway that could be modified for producing 1-(2-ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid .
Structural Characterization
Spectroscopic and Crystallographic Analysis
The structural characterization of 1-(2-Ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid has been primarily conducted using computational and spectroscopic methods. The compound's three-dimensional structure can be visualized through conformer models available in chemical databases such as PubChem .
Research on similar 1,2,3-triazole compounds has employed various characterization techniques including:
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X-ray crystallography for determining molecular and supramolecular structures
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Density functional theory (DFT) calculations to sample plausible molecular structures
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NMR chemical shift calculations to elucidate molecular structure in solution
For instance, studies on related compounds have revealed interesting conformational differences between crystallographically different molecules in the unit cell (designated as conformers A and B) . These studies have also explored intermolecular interactions using Hirshfeld surface (HS) as a fingerprint plot (FPP) .
Unique Structural Features
Like other 1,2,3-triazole carboxylic acids, this compound likely exhibits interesting hydrogen bonding patterns. Research on the related 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has shown "abnormally long O—H distances with regard to the O⋯O contacts" . This suggests that 1-(2-ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid may also display unique hydrogen bonding characteristics that could influence its crystal packing and potentially its biological interactions.
Crystal structures of similar compounds, such as 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have revealed specific geometric arrangements where the planes of the triazole and phenyl rings are nearly perpendicular to each other, with dihedral angles of approximately 76-90° . These structural features could be relevant for understanding the three-dimensional arrangement of 1-(2-ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid.
Comparative Analysis with Related Compounds
Structural Comparisons
1-(2-Ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid shares structural similarities with several compounds that have been more extensively studied. The table below presents a comparative analysis of this compound with structurally related triazole derivatives:
Table 3: Comparative analysis of 1-(2-Ethoxy-phenyl)-5-methyl-1H- triazole-4-carboxylic acid with related compounds
Structure-Property Relationships
The positioning of the ethoxy group on the phenyl ring (ortho position for the compound of interest) likely influences several properties:
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Steric effects: The 2-ethoxy substitution may cause greater steric hindrance compared to the 4-ethoxy isomer, potentially affecting the compound's ability to interact with biological targets.
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Conformational preferences: The ortho substitution may restrict rotation around the N-phenyl bond, leading to distinct conformational preferences that could affect crystal packing and biological activity.
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Hydrogen bonding patterns: The 2-ethoxy group could participate in intramolecular hydrogen bonding with the triazole ring or influence the carboxylic acid's hydrogen bonding patterns.
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Biological activity: Small structural modifications in 1,2,3-triazole compounds can significantly impact biological activities. For instance, some 1,2,3-triazole derivatives have shown antiophidian activity, neutralizing certain effects of snake venoms .
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